2-(2-Azidoethyl)-6-methylpyrazine
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Overview
Description
2-(2-Azidoethyl)-6-methylpyrazine is an organic compound that features a pyrazine ring substituted with a 2-azidoethyl group and a methyl group
Mechanism of Action
Target of Action
Azido compounds are known to be used in click chemistry, a powerful tool for bioconjugation, implying potential interactions with a variety of biological targets .
Mode of Action
Azido groups are often used in bioorthogonal chemistry, where they can react with alkynes in the presence of a catalyst to form a stable triazole ring . This reaction, known as the Huisgen cycloaddition, is often used to create covalent links between molecules in biological systems .
Biochemical Pathways
Azido groups are often used in the study of various biochemical pathways due to their reactivity and the specificity of their reactions .
Pharmacokinetics
The pharmacokinetic properties of azido compounds can be influenced by factors such as their size, polarity, and the presence of other functional groups .
Result of Action
Azido compounds are often used in the study of protein function and localization, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(2-Azidoethyl)-6-methylpyrazine can be influenced by various environmental factors. For instance, the reactivity of azido groups can be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-6-methylpyrazine typically involves the introduction of the azido group into a preformed pyrazine ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 2-(2-Bromoethyl)-6-methylpyrazine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-6-methylpyrazine can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in polar aprotic solvents like DMF.
Major Products Formed
Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azido group.
Substituted Pyrazines: Formed via nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Azidoethyl)-6-methylpyrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Azidoethyl-4-methylpyrazine: Similar structure but with a different substitution pattern.
2-Azidoethyl-1,2,3-triazole: Contains an azidoethyl group but with a triazole ring instead of a pyrazine ring.
2-Azidoethyl-1,2,4-triazole: Another triazole derivative with an azidoethyl group.
Uniqueness
2-(2-Azidoethyl)-6-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and applications. The presence of both an azido group and a methyl group on the pyrazine ring provides distinct chemical properties compared to other azidoethyl derivatives .
Properties
IUPAC Name |
2-(2-azidoethyl)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYALOSZXGUPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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